2-(2-(Methylthio)benzo[d]oxazol-4-yl)acetic acid
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Overview
Description
2-(2-(Methylthio)benzo[d]oxazol-4-yl)acetic acid is a compound belonging to the benzoxazole family, which is known for its diverse biological activities. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure. This particular compound has a methylthio group attached to the benzoxazole ring, which can influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Methylthio)benzo[d]oxazol-4-yl)acetic acid typically involves the reaction of 2-aminothiophenol with chloroacetic acid under acidic conditions to form the benzoxazole ring. The methylthio group is introduced through a subsequent methylation step using methyl iodide or dimethyl sulfate. The reaction conditions often require refluxing the reactants in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Methylthio)benzo[d]oxazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzoxazole ring can be reduced under catalytic hydrogenation conditions to form the corresponding dihydrobenzoxazole.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogens (e.g., bromine), nitro compounds (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Dihydrobenzoxazole.
Substitution: Halogenated or nitro-substituted benzoxazole derivatives.
Scientific Research Applications
2-(2-(Methylthio)benzo[d]oxazol-4-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(2-(Methylthio)benzo[d]oxazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, which are involved in the synthesis of pro-inflammatory mediators. Its anticancer activity could be related to the induction of apoptosis in cancer cells through the activation of caspase enzymes .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound without the methylthio group.
2-(2-Hydroxyphenyl)benzoxazole: A hydroxyl-substituted benzoxazole.
2-(2-Aminophenyl)benzoxazole: An amino-substituted benzoxazole.
Uniqueness
2-(2-(Methylthio)benzo[d]oxazol-4-yl)acetic acid is unique due to the presence of the methylthio group, which can enhance its lipophilicity and potentially improve its biological activity compared to other benzoxazole derivatives. This structural modification can also influence its reactivity and interaction with molecular targets .
Properties
Molecular Formula |
C10H9NO3S |
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Molecular Weight |
223.25 g/mol |
IUPAC Name |
2-(2-methylsulfanyl-1,3-benzoxazol-4-yl)acetic acid |
InChI |
InChI=1S/C10H9NO3S/c1-15-10-11-9-6(5-8(12)13)3-2-4-7(9)14-10/h2-4H,5H2,1H3,(H,12,13) |
InChI Key |
DPTMXJVQFCGORO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(C=CC=C2O1)CC(=O)O |
Origin of Product |
United States |
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